

Application of MTX-23 in Studying Therapeutic Resistance

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Compound of Interest

Compound Name: MTX-23

Cat. No.: B10823920

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Introduction

Therapeutic resistance is a significant challenge in cancer treatment, particularly in prostate cancer, where resistance to second-generation antiandrogen therapies is common. A key mechanism driving this resistance is the expression of androgen receptor (AR) splice variants, most notably AR splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain, rendering it insensitive to conventional AR antagonists. **MTX-23** is a novel proteolysis-targeting chimera (PROTAC) designed to overcome this resistance mechanism. It is a bifunctional molecule that simultaneously binds to the DNA-binding domain of both full-length AR (AR-FL) and AR-V7, and recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2][3]} This leads to the ubiquitination and subsequent proteasomal degradation of both AR-FL and AR-V7, offering a promising strategy to combat therapeutic resistance in prostate cancer.^{[1][4]}

These application notes provide detailed protocols for utilizing **MTX-23** to study and overcome therapeutic resistance in cancer cell lines. The included methodologies cover the generation of resistant cell lines, assessment of cell viability and apoptosis, and confirmation of the mechanism of action through protein degradation and ubiquitination analysis.

Quantitative Data

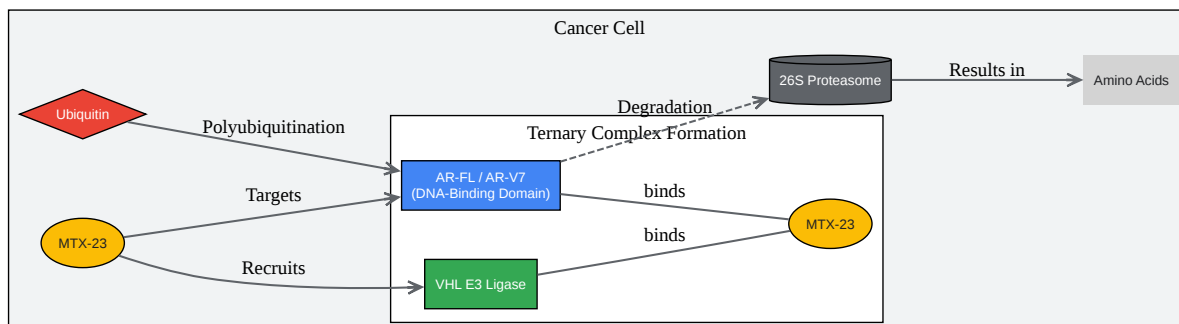
The efficacy of **MTX-23** in degrading its target proteins is a critical parameter. The following table summarizes the 50% degradation concentration (DC50) values for **MTX-23** against AR-FL

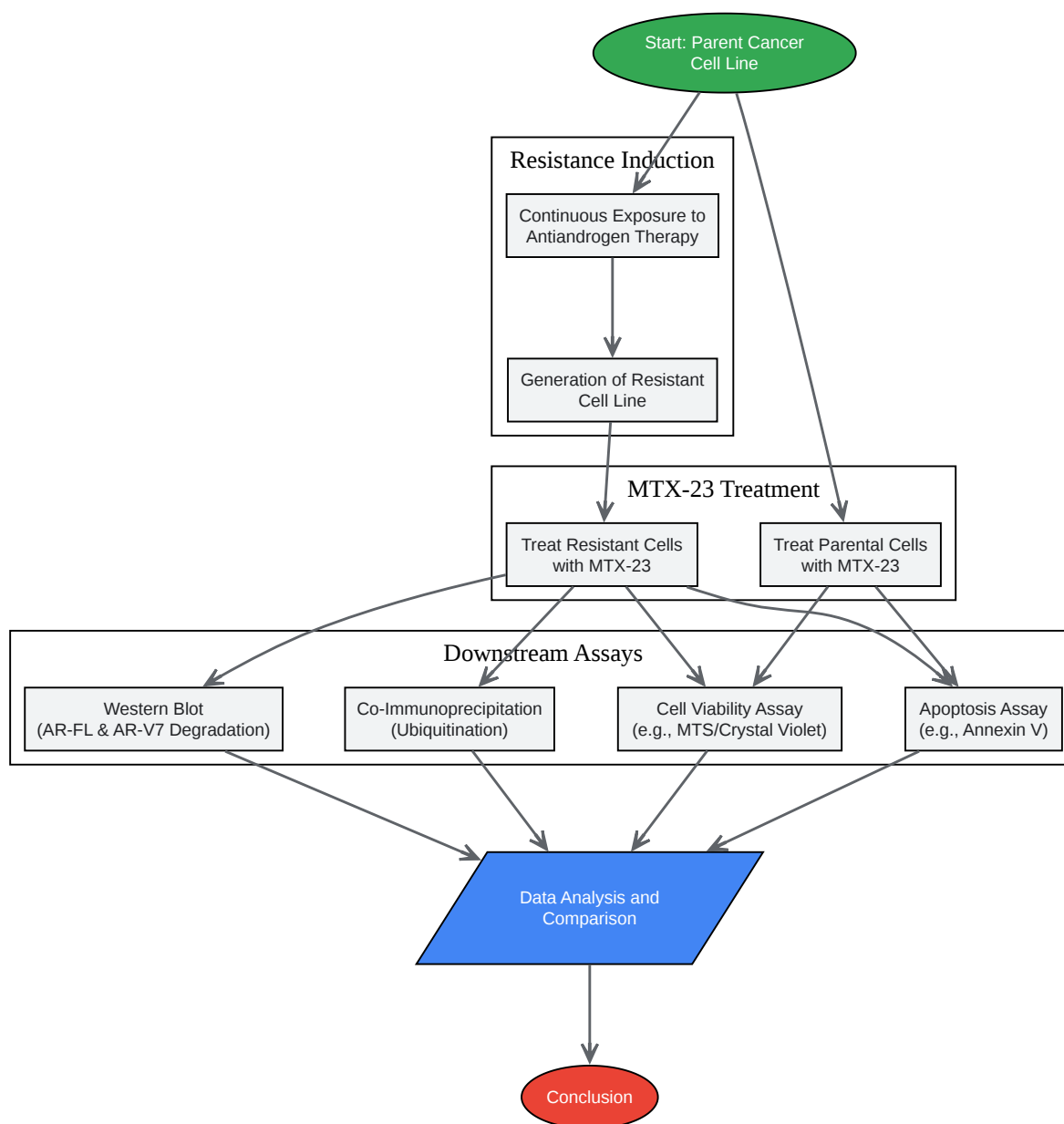
and AR-V7.

Target Protein	DC50 (μM)	Cell Line	Reference
AR-V7	0.37	22Rv1	
AR-FL	2	22Rv1	

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of **MTX-23** and a typical experimental workflow for its application in therapeutic resistance studies, the following diagrams have been generated using Graphviz (DOT language).





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References

- 1. researchgate.net [researchgate.net]
- 2. Effects of MTX-23, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of MTX-23, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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